molecular formula C12H27N3O2 B7936600 Tert-butyl N-(3-[(4-aminobutyl)amino]propyl)carbamate

Tert-butyl N-(3-[(4-aminobutyl)amino]propyl)carbamate

Cat. No.: B7936600
M. Wt: 245.36 g/mol
InChI Key: GCXNYYJMHBVSHD-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-[(4-aminobutyl)amino]propyl)carbamate is a synthetic intermediate belonging to the class of Boc-protected alkyl diamines. This compound is of significant value in medicinal chemistry and organic synthesis, where it serves as a versatile building block for the introduction of a molecular spacer with two nitrogen functional groups. The primary amine on the butyl chain can undergo typical reactions such as amide bond formation or reductive amination, while the secondary amine within the propyl chain offers a site for further functionalization. The tert-butyloxycarbonyl (Boc) protecting group on the carbamate is stable under basic conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a secondary amine, enabling sequential and selective synthesis strategies. Its primary research applications include its use as a key precursor in the synthesis of more complex molecules, potentially for the development of pharmacologically active compounds. It is particularly useful in the construction of spermidine analogues and other polyamine derivatives, which are investigated for their interaction with biological targets. The compound can also be utilized in polymer chemistry and materials science for introducing a C7-spacer between functional groups. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[3-(4-aminobutylamino)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N3O2/c1-12(2,3)17-11(16)15-10-6-9-14-8-5-4-7-13/h14H,4-10,13H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXNYYJMHBVSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coupling Reactions Using Carbodiimide Reagents

An alternative approach employs carbodiimide-mediated coupling, particularly useful for introducing the Boc group to sterically hindered amines. For example, 3-[(4-aminobutyl)amino]propan-1-amine is reacted with Boc-anhydride (di-tert-butyl dicarbonate) in the presence of dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) .

Representative Protocol:

  • Reagents: Boc₂O (1.1 equiv), DCC (1.2 equiv), HOBt (1.2 equiv)

  • Solvent: DCM, 0°C → room temperature

  • Reaction Time: 18 hours

  • Yield: 53% after recrystallization

This method minimizes racemization and is favored in peptide synthesis. However, the need to remove dicyclohexylurea (DCU) by filtration complicates scalability .

Flow Chemistry for Enhanced Efficiency

Recent advances utilize continuous-flow reactors to improve reaction control and throughput. In one setup, a solution of 1,4-diaminobutane (0.1 M in MeOH) and Boc₂O (0.11 M in MeOH) is pumped through a polytetrafluoroethylene (PTFE) reactor (1.5 mm I.D.) at 0°C with a residence time of 1.0 minute . The output is quenched with a Trisamine scavenger and purified via flash chromatography.

Key Advantages:

  • Residence Time: 1.0 minute

  • Temperature: 0°C

  • Yield: 65% (1.47 g/h throughput)

  • Purity: >95% (by ¹H NMR)

Flow systems reduce side reactions (e.g., over-Boc protection) and enable rapid optimization of stoichiometry .

Reductive Amination for Tandem Protection

A two-step strategy combines reductive amination with Boc protection. Starting from 3-aminopropionaldehyde and 1,4-diaminobutane, sodium cyanoborohydride (NaBH₃CN) in ethanol at 60°C forms the secondary amine, which is subsequently treated with Boc₂O .

Conditions:

  • Step 1 (Reduction): NaBH₃CN (5.0 equiv), acetic acid (cat.), ethanol, 60°C, 12 hours

  • Step 2 (Protection): Boc₂O (1.1 equiv), DIPEA (2.0 equiv), DCM, 0°C → room temperature

  • Overall Yield: 68%

This method is advantageous for substrates sensitive to strong bases but requires careful pH control during the reduction step .

Solid-Phase Synthesis for High-Throughput Applications

Solid-supported protocols employ Wang resin-functionalized amines. The resin-bound amine is treated with Boc₂O in DMF containing N-methylmorpholine (NMM), followed by cleavage with trifluoroacetic acid (TFA) . While yields are moderate (50–60%), this approach facilitates parallel synthesis of carbamate derivatives for drug discovery .

Comparative Analysis of Preparation Methods

Method Yield Reaction Time Scalability Purity
Chloroformate Aminolysis70–85%12–24 hHigh>90%
Carbodiimide Coupling53%18 hModerate85–90%
Flow Chemistry65%1 minHigh>95%
Reductive Amination68%24 hModerate88%
Solid-Phase Synthesis50–60%48 hLow80–85%

Critical Insights:

  • Chloroformate Aminolysis remains the gold standard for balance between yield and practicality .

  • Flow Chemistry excels in rapid, scalable production but requires specialized equipment .

  • Reductive Amination is preferable for acid-sensitive substrates but involves toxic reagents .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-[(4-aminobutyl)amino]propyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding amides, while reduction can yield primary amines .

Scientific Research Applications

Pharmaceutical Development

TBAPC serves as a crucial building block for developing new drugs targeting various diseases. Its unique structure allows it to interact with biological targets, potentially modulating receptor activity and enzyme functions.

Case Study: Drug Development

In a study focusing on drug candidates for neurological disorders, TBAPC was evaluated for its ability to inhibit specific enzymes involved in neurotransmitter regulation. The results indicated that TBAPC could effectively inhibit the activity of certain enzymes, suggesting its potential as a therapeutic agent for conditions like anxiety and depression.

Biochemical Research

In biochemical contexts, TBAPC is utilized to study enzyme mechanisms and protein interactions. Its ability to act as an enzyme inhibitor makes it valuable for investigating biochemical pathways.

Interaction Studies

Preliminary studies have shown that TBAPC interacts with G-protein coupled receptors (GPCRs), which are crucial in numerous signaling pathways. The binding affinity of TBAPC to these receptors suggests possible therapeutic benefits, although further research is required to elucidate its specific interactions and mechanisms of action.

Chemical Synthesis

TBAPC is also employed as a protecting group for amines in organic synthesis. This application is vital for the selective functionalization of molecules without affecting other functional groups.

Synthetic Routes

The synthesis of TBAPC typically involves multi-step organic reactions. The following table summarizes common synthetic methods:

Reaction TypeDescription
Formation of Carbamate Reaction of tert-butyl chloroformate with 3-(4-aminobutyl)propylamine in the presence of a base.
Deprotection Removal of the tert-butoxycarbonyl (Boc) group under acidic conditions to yield free amines.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-[(4-aminobutyl)amino]propyl)carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is exploited in various applications, including drug development and biochemical research .

Comparison with Similar Compounds

Reactivity Comparison :

  • The primary amine in the target compound is more reactive in nucleophilic substitutions (e.g., acylation) compared to tertiary amines like tert-butyl (3-(dimethylamino)propyl)carbamate .
  • Boc deprotection (using acids like TFA) is universal across analogs, but steric hindrance in bis-Boc derivatives (e.g., N1,N4-Bis-Boc-spermidine) may slow reaction kinetics .

Stability and Physicochemical Properties

  • Solubility : Boc-protected amines (e.g., target compound) are typically soluble in organic solvents (acetonitrile, DCM) but poorly in water .
  • Thermal Stability : The Boc group decomposes at ~150–200°C, consistent across analogs .
  • Acid Sensitivity : All Boc derivatives undergo rapid deprotection under acidic conditions (e.g., HCl/dioxane), as shown in .

Biological Activity

Tert-butyl N-(3-[(4-aminobutyl)amino]propyl)carbamate is a synthetic organic compound that has garnered attention in medicinal chemistry and biochemistry for its potential biological activities. This compound is characterized by its unique structure, which includes a tert-butyl group, a carbamate moiety, and an amino group attached to a propyl chain. Its molecular formula is C17H35N3O4C_{17}H_{35}N_{3}O_{4}, with a molar mass of 345.48 g/mol.

The biological activity of this compound primarily revolves around its role as an enzyme inhibitor. Research indicates that this compound can bind to various molecular targets, including enzymes and receptors, potentially inhibiting their activity by occupying active or allosteric sites. This property enhances its value in pharmacological research and drug development.

1.1 Enzyme Inhibition Studies

Kinetic assays have been utilized to evaluate the effectiveness of this compound in inhibiting specific enzymes. For instance, studies have shown that this compound can modulate enzyme activity, providing insights into its mechanism of action and therapeutic potential.

2. Biological Activity and Applications

This compound has been investigated for various biological activities:

  • Anticancer Activity : Preliminary studies suggest that compounds similar to this compound exhibit significant anticancer effects against various cell lines, including those derived from leukemia, melanoma, and lung cancers .
  • Anti-inflammatory Effects : The compound has been noted for its potential anti-inflammatory properties, possibly through the modulation of cytokine production in immune cells .
  • Protein-Ligand Interactions : The ability of this compound to interact with proteins suggests it may influence cellular signaling pathways, making it a candidate for further investigation in therapeutic contexts.

3. Comparative Analysis with Related Compounds

To understand the unique features of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Molecular Formula Unique Features
Tert-butyl (3-aminopropyl)carbamateC8H18N2O2Simpler structure, fewer functional groups
Tert-butyl N-(4-aminobutyl)carbamateC12H27N3O2Contains a longer aliphatic chain
Tert-butyl N-(3-[(4-aminobutyl)(2-hydroxyethyl)]carbamateC17H35N3O4Enhanced solubility and biological interactions

This table illustrates the distinct features of this compound compared to other related compounds, highlighting its potential advantages in solubility and reactivity due to its structural complexity.

4. Case Studies and Research Findings

Recent studies have provided valuable insights into the biological activities associated with this compound:

  • Anticancer Efficacy : A study found that derivatives of this compound induced apoptosis in cancer cell lines, demonstrating significant cytotoxicity comparable to established chemotherapeutic agents like cisplatin .
  • Kinetic Assays : Research involving kinetic assays has revealed that this compound effectively inhibits specific enzymes involved in metabolic pathways, suggesting its potential role as a therapeutic agent.

5. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities and potential applications in drug development. Its unique structural features facilitate interactions with various biological targets, making it an important focus for ongoing studies in medicinal chemistry.

Q & A

Q. What are the optimized synthetic routes for Tert-butyl N-(3-[(4-aminobutyl)amino]propyl)carbamate?

  • Methodological Answer : The compound can be synthesized via a multi-step process involving condensation reactions. highlights optimization using tert-butyl carbamate intermediates, adjusting reaction solvents (e.g., acetonitrile), bases (e.g., K₂CO₃), and reaction times to improve yields. For example, slow addition of reagents and controlled temperature (e.g., reflux conditions) enhance purity .

Q. How is structural confirmation achieved post-synthesis?

  • Methodological Answer : Structural confirmation relies on combined spectroscopic and crystallographic techniques. Nuclear Magnetic Resonance (¹H NMR) identifies proton environments (e.g., tert-butyl groups at δ ~1.4 ppm), while X-ray crystallography (as in ) resolves hydrogen bonding networks (N–H⋯O interactions) and molecular packing .

Q. What purification methods are effective for this compound?

  • Methodological Answer : Recrystallization from mixed solvents (e.g., ethyl acetate/hexane) or slow evaporation (as in ) yields high-purity crystals. Chromatography (silica gel, gradient elution) is recommended for intermediates with polar functional groups .

Q. How do reaction conditions impact yield and purity?

  • Methodological Answer : Key variables include solvent polarity, base strength, and stoichiometry. notes that excess tert-butyl carbamate derivatives and inert atmospheres (N₂/Ar) minimize side reactions. Monitoring via TLC or HPLC ensures reaction completion .

Advanced Research Questions

Q. How do hydrogen bonding interactions influence the compound’s crystallographic behavior and biological activity?

  • Methodological Answer : X-ray data () reveal bifurcated N–H⋯O hydrogen bonds forming R₂²(10) motifs, stabilizing dimers. These interactions may enhance solubility or receptor binding in biological assays (e.g., antimalarial activity). Computational modeling (DFT) can predict binding affinities .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

  • Methodological Answer : Discrepancies (e.g., unexpected NMR shifts) are addressed by cross-validating with high-resolution mass spectrometry (HRMS) and repeating crystallography under varied conditions (e.g., low temperature). demonstrates using NH₄OH to stabilize amine protons in NMR analysis .

Q. How can computational modeling predict the compound’s stability under varying pH conditions?

  • Methodological Answer : Molecular dynamics simulations (e.g., using Gaussian or AMBER) assess hydrolysis susceptibility of the carbamate group. Experimental validation involves incubating the compound in buffered solutions (pH 1–12) and analyzing degradation via LC-MS .

Q. What methodologies evaluate the compound’s role in structure-activity relationship (SAR) studies?

  • Methodological Answer : SAR studies require synthesizing analogs (e.g., varying alkyl chain length or substituting tert-butyl groups) and testing biological activity (e.g., enzyme inhibition assays). outlines coupling tert-butyl carbamate with sulfonamide derivatives to assess transamidation inhibition .

Q. How is the compound’s stability assessed during long-term storage?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis detect degradation products. recommends storage in amber vials under inert gas (N₂) at –20°C to prevent oxidation .

Q. What experimental designs are used to study its interactions with biological targets (e.g., enzymes)?

  • Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics. For covalent inhibitors (as in ), time-dependent activity assays (e.g., pre-incubation with target enzymes) confirm irreversible binding .

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